6-propan-2-yl-4-[4-(thiophen-2-ylmethyl)piperazine-1-carbonyl]-1H-pyridin-2-one
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Overview
Description
6-propan-2-yl-4-[4-(thiophen-2-ylmethyl)piperazine-1-carbonyl]-1H-pyridin-2-one is a complex organic compound that features a pyridinone core, a piperazine ring, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-propan-2-yl-4-[4-(thiophen-2-ylmethyl)piperazine-1-carbonyl]-1H-pyridin-2-one typically involves multi-step organic reactions. The key steps include:
Formation of the pyridinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperazine ring: This step involves the nucleophilic substitution reaction where a piperazine derivative is introduced to the pyridinone core.
Attachment of the thiophene moiety: The thiophene ring is usually introduced through a coupling reaction, such as Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-propan-2-yl-4-[4-(thiophen-2-ylmethyl)piperazine-1-carbonyl]-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or strong nucleophiles like sodium hydride for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-propan-2-yl-4-[4-(thiophen-2-ylmethyl)piperazine-1-carbonyl]-1H-pyridin-2-one has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development and pharmacological studies.
Material Science: Its unique structure can be exploited in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-propan-2-yl-4-[4-(thiophen-2-ylmethyl)piperazine-1-carbonyl]-1H-pyridin-2-one involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can interact with biological macromolecules, while the thiophene moiety may enhance binding affinity and specificity. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2-butylthiophene and 2-octylthiophene are used in similar applications, such as anticancer and anti-atherosclerotic agents.
Piperazine derivatives: Other piperazine-containing compounds are widely used in medicinal chemistry for their pharmacological properties.
Uniqueness
6-propan-2-yl-4-[4-(thiophen-2-ylmethyl)piperazine-1-carbonyl]-1H-pyridin-2-one is unique due to its combination of a pyridinone core, piperazine ring, and thiophene moiety. This unique structure may confer specific properties that are not present in other similar compounds, making it a valuable candidate for various scientific and industrial applications.
Properties
IUPAC Name |
6-propan-2-yl-4-[4-(thiophen-2-ylmethyl)piperazine-1-carbonyl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-13(2)16-10-14(11-17(22)19-16)18(23)21-7-5-20(6-8-21)12-15-4-3-9-24-15/h3-4,9-11,13H,5-8,12H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVXHFYWXHPTKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=O)N1)C(=O)N2CCN(CC2)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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